molecular formula C13H16F2N4O5S2 B8099106 (2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

(2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

Cat. No. B8099106
M. Wt: 410.4 g/mol
InChI Key: XGRIDCNJIYGKHE-WDFCJTFPSA-N
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Description

(2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid is a useful research compound. Its molecular formula is C13H16F2N4O5S2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid involves the reaction of starting materials to form the desired compound.

Starting Materials
2,5-difluorobenzene, 2-methyl-3-hydroxy-4-(1,2,4-triazol-1-yl)butanethioamide, sulfuric acid

Reaction
Step 1: 2,5-difluorobenzene is reacted with a suitable reagent, such as bromine, to form 2,5-difluorobenzene bromide., Step 2: The 2-methyl-3-hydroxy-4-(1,2,4-triazol-1-yl)butanethioamide is reacted with the 2,5-difluorobenzene bromide in the presence of a suitable base, such as sodium hydroxide, to form the desired compound., Step 3: The desired compound is then treated with sulfuric acid to form the final product, (2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid.

properties

IUPAC Name

(2R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4OS.H2O4S/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15;1-5(2,3)4/h2-4,6-8,20H,5H2,1H3,(H2,16,21);(H2,1,2,3,4)/t8-,13?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRIDCNJIYGKHE-WDFCJTFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

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